Diethyl 1-Tetradecylphosphonate

Übersicht

Beschreibung

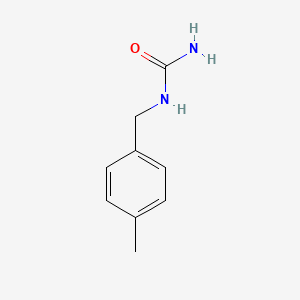

Diethyl 1-Tetradecylphosphonate is a chemical compound with the molecular formula C18H39O3P . It is a clear, colorless liquid .

Synthesis Analysis

The synthesis of Diethyl 1-Tetradecylphosphonate involves heating a mixture of diethyl phosphite and silver fluoride to 149°C. The initiator di-tert-butyl peroxide and 1-tetradecene are then slowly added to the system. The reaction is continued at 149°C for 5 hours. The reaction progress is monitored by gas chromatography analysis, and the end point of the reaction is determined by the disappearance of the chromatographic peak of the raw material 1-tetradecene, and the complete conversion to the chromatographic peak of the target product 1-tetradecylphosphonate diethyl ester .Molecular Structure Analysis

The molecular structure of Diethyl 1-Tetradecylphosphonate is represented by the SMILES notation: CCCCCCCCCCCCCCP(=O)(OCC)OCC . This indicates that the molecule consists of a long carbon chain attached to a phosphonate group.Physical And Chemical Properties Analysis

Diethyl 1-Tetradecylphosphonate is a clear, colorless liquid . It has a melting point of 8°C and a boiling point of 199-201°C at 3mmHg . The refractive index is 1.4425-1.4465 at 20°C .Wissenschaftliche Forschungsanwendungen

Flame Retardant Properties

Diethyl 1-Tetradecylphosphonate has been studied for its potential in flame retardant applications. One study explored the thermal decomposition reactions of cotton fabric treated with piperazine-phosphonates derivatives, including Tetraethyl piperazine-1,4-diyldiphosphonate (TEPP) and Diethyl 4-methyl piperazin-1-ylphosphoramidate (DEPP), to understand their effectiveness in enhancing flame retardant properties. The research involved preparing these compounds, engrafting them on cotton fabric, and studying their thermal degradation mechanism using various analytical techniques (Nguyen et al., 2014).

Corrosion Inhibition

Another significant area of application for diethyl phosphonate derivatives is as corrosion inhibitors. A study investigated the inhibition effect of three α-aminophosphonates, including diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate, on mild steel corrosion in hydrochloric acid. The research highlighted that these compounds act as mixed-type inhibitors and are effective in minimizing corrosion, as shown through various experimental and theoretical methods (Gupta et al., 2017).

Safety And Hazards

Safety data indicates that dust formation should be avoided and contact with skin and eyes should be prevented. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Eigenschaften

IUPAC Name |

1-diethoxyphosphoryltetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39O3P/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20-5-2)21-6-3/h4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWIYYOBPHXJIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348698 | |

| Record name | Diethyl 1-Tetradecylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 1-Tetradecylphosphonate | |

CAS RN |

5191-09-3 | |

| Record name | Diethyl 1-Tetradecylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B1596467.png)

![2-[4-(Acetylamino)phenyl]quinoline-4-carboxylic acid](/img/structure/B1596469.png)

![2-(4'-Methyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1596477.png)

![2-(2'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1596478.png)